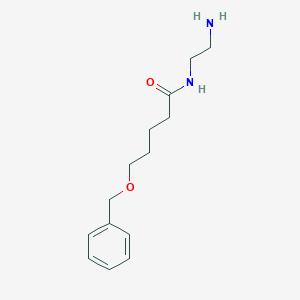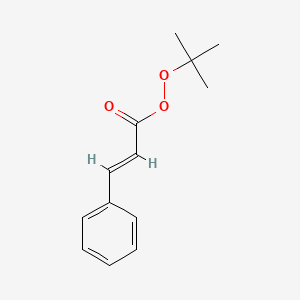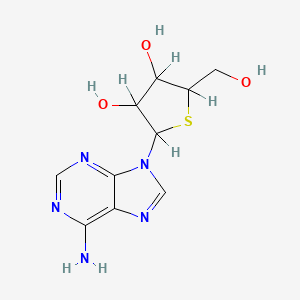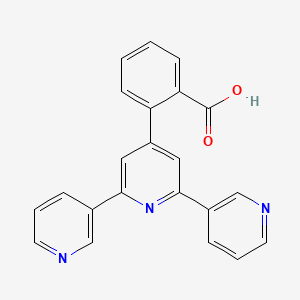
2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyridine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as catalytic activity or enhanced stability. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion coordinated.
相似化合物的比较
Similar Compounds
- 4-(2,2’:6’,2’‘-Terpyridin-4’-yl)benzoic acid
- 4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid
Uniqueness
2-(2,6-Dipyridin-3-ylpyridin-4-yl)benzoic acid is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields further highlight its uniqueness.
属性
分子式 |
C22H15N3O2 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
2-(2,6-dipyridin-3-ylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C22H15N3O2/c26-22(27)19-8-2-1-7-18(19)17-11-20(15-5-3-9-23-13-15)25-21(12-17)16-6-4-10-24-14-16/h1-14H,(H,26,27) |
InChI 键 |
PQJBWLLADIZXCU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=CC(=NC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


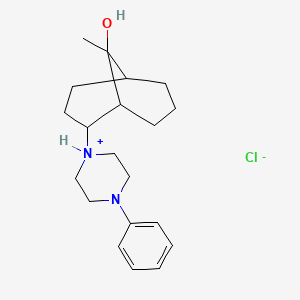

![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)


![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)


![2-Amino-5-methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730629.png)
